molecular formula C3H7ClN4S B11729413 5-(Aminomethyl)-1,3,4-thiadiazol-2-amine hydrochloride

5-(Aminomethyl)-1,3,4-thiadiazol-2-amine hydrochloride

Cat. No.: B11729413
M. Wt: 166.63 g/mol
InChI Key: BAKDYCFVXRJQQE-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-1,3,4-thiadiazol-2-amine hydrochloride is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-1,3,4-thiadiazol-2-amine hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of thiosemicarbazide with formic acid, followed by the introduction of an aminomethyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate continuous flow reactors and automated systems to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-1,3,4-thiadiazol-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are often used.

    Substitution: This reaction involves the replacement of one atom or group with another. Halogenation and nitration are common substitution reactions for this compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and other electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

5-(Aminomethyl)-1,3,4-thiadiazol-2-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe. Its interactions with biological molecules can provide insights into cellular processes.

    Medicine: Explored for its therapeutic potential. Studies have shown its efficacy in targeting specific enzymes and receptors, making it a candidate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-1,3,4-thiadiazol-2-amine hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or activator of enzymes, receptors, or other proteins. The compound’s structure allows it to bind to active sites, altering the function of the target molecule. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Similar Compounds

    5-(Aminomethyl)-2-furancarboxylic acid: Another compound with an aminomethyl group, but with a furan ring instead of a thiadiazole ring.

    5-(Aminomethyl)-1H-imidazole-4-carboxamide: Contains an imidazole ring and is used in different biochemical applications.

Uniqueness

5-(Aminomethyl)-1,3,4-thiadiazol-2-amine hydrochloride is unique due to its thiadiazole ring, which imparts distinct chemical and biological properties. The presence of both sulfur and nitrogen atoms in the ring enhances its reactivity and stability, making it suitable for various applications that similar compounds may not be able to achieve.

Properties

Molecular Formula

C3H7ClN4S

Molecular Weight

166.63 g/mol

IUPAC Name

5-(aminomethyl)-1,3,4-thiadiazol-2-amine;hydrochloride

InChI

InChI=1S/C3H6N4S.ClH/c4-1-2-6-7-3(5)8-2;/h1,4H2,(H2,5,7);1H

InChI Key

BAKDYCFVXRJQQE-UHFFFAOYSA-N

Canonical SMILES

C(C1=NN=C(S1)N)N.Cl

Origin of Product

United States

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